methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate
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Overview
Description
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE is a complex organic compound characterized by the presence of a nitrophenyl group, a hydrazono group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE typically involves the following steps:
Formation of the Hydrazono Group: The hydrazono group is introduced through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group is incorporated via nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Scientific Research Applications
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(4-FLUORO-2-NITROPHENYL)AMINO]PROPANOATE
- METHYL 3-[(2-FURYL)METHYL]AMINO]PROPANOATE
- METHYL 3-[(4-AMINOBENZOYL)AMINO]PROPANOATE
Uniqueness
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl (3E)-3-[(4-nitrophenyl)hydrazinylidene]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(21)11-14(12-25-16-5-3-2-4-6-16)19-18-13-7-9-15(10-8-13)20(22)23/h2-10,18H,11-12H2,1H3/b19-14+ |
InChI Key |
WCAAYLNFARHRKP-XMHGGMMESA-N |
Isomeric SMILES |
COC(=O)C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/CSC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=C2 |
Origin of Product |
United States |
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